

# The Dual Role of Leu-Enkephalin in Neurotransmission and Neuromodulation: A Technical Guide

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#### **Abstract**

**Leu-enkephalin**, an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, is a critical signaling molecule within the central and peripheral nervous systems.[1][2] As a member of the enkephalin family of opioid peptides, it plays a pivotal role in a myriad of physiological processes, most notably in the modulation of pain, stress responses, and reward pathways.[3][4][5] This technical guide provides an in-depth examination of the mechanisms through which **Leu-enkephalin** exerts its effects, functioning as both a classical neurotransmitter and a more diffuse neuromodulator. We will explore its synthesis, release, and receptor interactions, detail its intracellular signaling cascades, and provide comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this multifaceted neuropeptide.

## Introduction to Leu-Enkephalin

Discovered in 1975, the enkephalins were among the first endogenous ligands identified for opioid receptors, revealing the body's intrinsic system for pain and emotional regulation. **Leuenkephalin** is derived from the precursor protein proenkephalin and is widely distributed throughout the brain, spinal cord, and adrenal medulla. Its actions are mediated primarily



through the activation of two G-protein coupled receptors (GPCRs): the mu ( $\mu$ )-opioid receptor (MOR) and the delta ( $\delta$ )-opioid receptor (DOR), with a significantly greater preference for the latter. This differential affinity is a key determinant of its diverse physiological functions.

## Biochemical and Molecular Mechanisms Synthesis, Storage, and Release

**Leu-enkephalin** is synthesized in the neuronal cell body through the proteolytic processing of its larger precursor, proenkephalin. Following synthesis, it is packaged into synaptic vesicles and transported to the nerve terminal. Upon neuronal depolarization, an influx of Ca<sup>2+</sup> triggers the fusion of these vesicles with the presynaptic membrane, leading to the release of **Leu-enkephalin** into the synaptic cleft.

### **Receptor Binding and Selectivity**

**Leu-enkephalin**'s biological effects are initiated by its binding to MOR and DOR on the surface of target neurons. The affinity of **Leu-enkephalin** for these receptors has been quantified in numerous studies, revealing its preference for the delta-opioid receptor.

Data Presentation: Receptor Binding Affinities of Leu-Enkephalin



Receptor Subtype	Ligand	Preparation	Kı (nM)	Reference
δ-Opioid Receptor (DOR)	Leu-enkephalin	CHO cell membranes expressing human DOR	1.26	
μ-Opioid Receptor (MOR)	Leu-enkephalin	CHO cell membranes expressing human MOR	1.7	_
δ-Opioid Receptor (DOR)	[³H]DPDPE	CHO cell membranes expressing DOR	3.87 (K <sup>d</sup> )	_
μ-Opioid Receptor (MOR)	[³H]DAMGO	CHO cell membranes expressing MOR	1.07 (K <sup>d</sup> )	_

K<sub>i</sub> (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. K<sup>d</sup> (dissociation constant) is the concentration of a radioligand that occupies half of the total receptors at equilibrium. Lower values indicate higher binding affinity.

#### **Intracellular Signaling Pathways**

Upon binding to MOR and DOR, which are coupled to inhibitory G-proteins ( $G_i/G_o$ ), **Leuenkephalin** initiates a cascade of intracellular events.

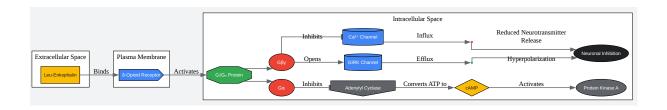
- Inhibition of Adenylyl Cyclase: The activated Gα<sub>i</sub> subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
- Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels,



leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits voltage-gated Ca<sup>2+</sup> channels, reducing calcium influx.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters from the presynaptic terminal.

Signaling Pathway of Leu-Enkephalin



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Caption: **Leu-Enkephalin** signaling cascade via  $\delta$ -opioid receptor.

#### Role in Neurotransmission and Neuromodulation

**Leu-enkephalin** exhibits a dual functionality, acting as both a neurotransmitter and a neuromodulator.

- As a Neurotransmitter: In this role, Leu-enkephalin is released from a presynaptic terminal
  and acts directly on postsynaptic receptors to rapidly alter the membrane potential of the
  postsynaptic neuron, typically causing inhibition. This action is spatially and temporally
  precise.
- As a Neuromodulator: More commonly, Leu-enkephalin functions as a neuromodulator. It
  can be released from synaptic or non-synaptic sites and diffuse over a wider area to
  influence the activity of multiple neurons. Its primary modulatory action is presynaptic



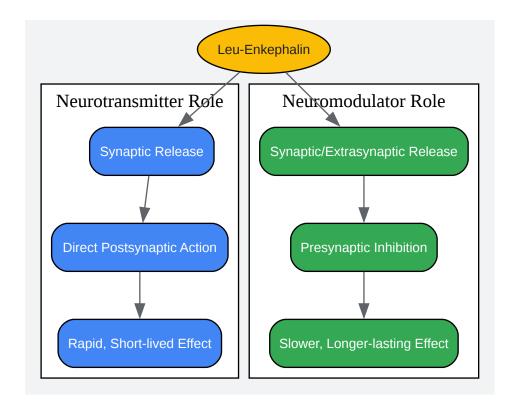
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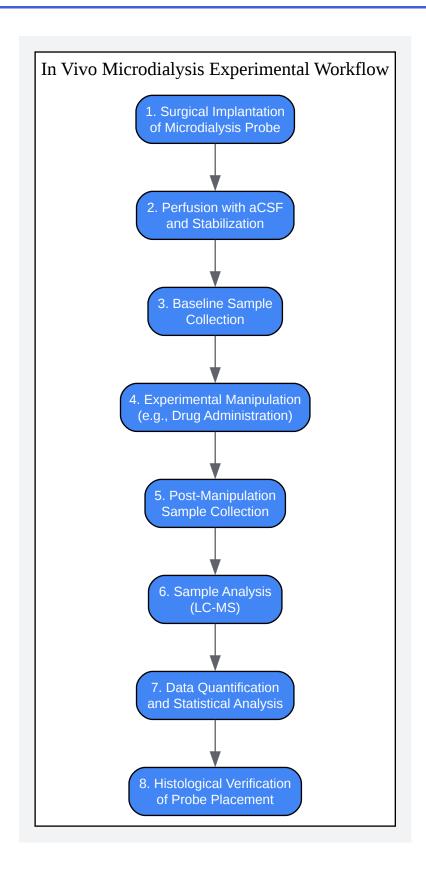
inhibition, where it binds to opioid receptors on presynaptic terminals to reduce the release of other neurotransmitters, such as substance P, glutamate, and dopamine. This modulatory effect is slower in onset and longer in duration compared to classical neurotransmission. For instance, in the striatum, enkephalins can modulate dopamine release, which is a key process in reward and motor control.

Logical Relationship: Neurotransmitter vs. Neuromodulator









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